![molecular formula C25H28N2O4 B185980 5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one CAS No. 5665-18-9](/img/structure/B185980.png)
5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one, also known as DMDBD, is a benzodiazepine derivative that has gained significant attention in recent years due to its potential therapeutic applications in the field of neuroscience. This compound has been shown to exhibit unique properties that make it an attractive candidate for further research and development.
Mechanism Of Action
The exact mechanism of action of 5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This leads to an increase in the binding affinity of GABA to the receptor, resulting in an overall increase in GABAergic neurotransmission.
Biochemical And Physiological Effects
5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one has been shown to have a number of biochemical and physiological effects, including an increase in GABAergic neurotransmission, a decrease in glutamatergic neurotransmission, and a decrease in neuronal excitability. These effects contribute to its anxiolytic, sedative, and anticonvulsant properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one for lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for more precise and targeted experiments. However, one of the limitations of 5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are a number of future directions for research on 5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one, including further exploration of its mechanism of action, investigation of its potential therapeutic applications in humans, and the development of more potent and selective analogs. Additionally, there is potential for the use of 5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one in the study of neurological disorders such as Alzheimer's disease and Parkinson's disease. Overall, 5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one represents a promising avenue for further research and development in the field of neuroscience.
Synthesis Methods
The synthesis of 5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one involves a multistep process that includes the condensation of 2,5-dimethoxyphenylacetonitrile with 2,3-dihydro-1H-inden-2-amine, followed by acetylation and cyclization. The final product is obtained as a white crystalline powder, which can be purified by recrystallization.
Scientific Research Applications
5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to exhibit anxiolytic, sedative, and anticonvulsant properties in animal models, making it a promising candidate for the treatment of anxiety disorders, insomnia, and epilepsy.
properties
CAS RN |
5665-18-9 |
|---|---|
Product Name |
5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
Molecular Formula |
C25H28N2O4 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
5-acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C25H28N2O4/c1-15(28)27-20-9-7-6-8-18(20)26-19-13-25(2,3)14-21(29)23(19)24(27)17-12-16(30-4)10-11-22(17)31-5/h6-12,24,26H,13-14H2,1-5H3 |
InChI Key |
XBKJARVMEATMII-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C=CC(=C4)OC)OC |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



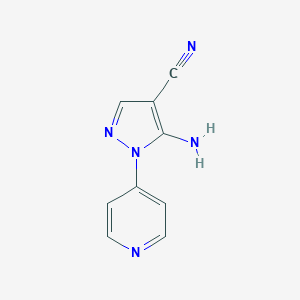
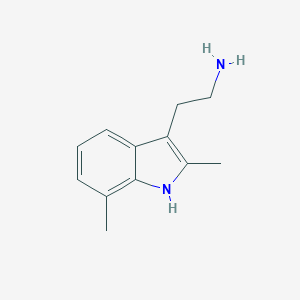
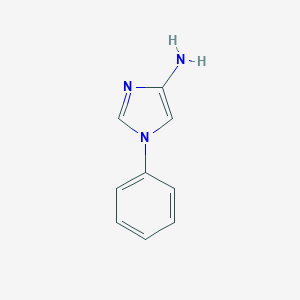



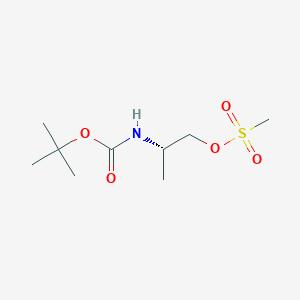
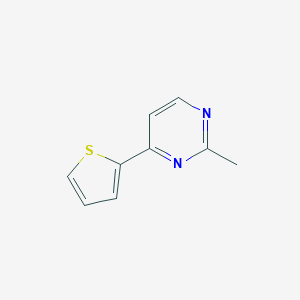
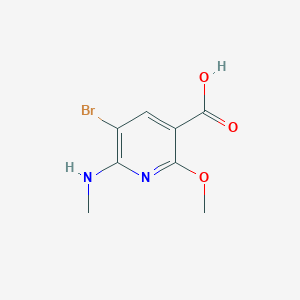

![2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B185919.png)


![[4-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B185928.png)